Ethyl 2-(4,5-dimethoxy-2-nitrophenyl)acetate
Overview
Description
Ethyl 2-(4,5-dimethoxy-2-nitrophenyl)acetate is a chemical compound . It is also known as ethyl syringylideneacetate.
Synthesis Analysis
While specific synthesis methods for Ethyl 2-(4,5-dimethoxy-2-nitrophenyl)acetate were not found, related compounds have been synthesized under mild conditions . For example, a new synthesis of the catechol-O-methyltransferase (COMT) inhibitor, entacapone, was achieved by amine-mediated demethylation of the precursor 2-Cyano-3-(3-hydroxy-4-methoxy-5-nitrophenyl) prop-2-eneamide .Molecular Structure Analysis
The molecular formula of Ethyl 2-(4,5-dimethoxy-2-nitrophenyl)acetate is C12H15NO6 . The average mass is 269.25 Da .Physical And Chemical Properties Analysis
Ethyl 2-(4,5-dimethoxy-2-nitrophenyl)acetate has a molecular weight of 269.25 . Further physical and chemical properties were not found in the search results.Scientific Research Applications
Photolabile Protecting Groups
Ethyl 2-(4,5-dimethoxy-2-nitrophenyl)acetate has applications in the synthesis of photolabile protecting groups. A study demonstrated the use of a related compound, bis(4,5-dimethoxy-2-nitrophenyl)ethylene glycol, as a new and efficient photolabile protecting group for aldehydes and ketones. These compounds were shown to be stable under various conditions and efficiently released carbonyl compounds upon irradiation (Kantevari, Narasimhaji, & Mereyala, 2005).
Synthesis of Organic Compounds
The compound plays a role in the synthesis of diverse organic molecules. For instance, a research paper details the use of ethyl 2-arylamino-2-oxo-acetates, related to ethyl 2-(4,5-dimethoxy-2-nitrophenyl)acetate, in producing dimethyl 1-aryl-4-ethoxy-5-oxo-2,5-dihydro-1H-pyrrole-2,3-dicarboxylates (Yavari, Nasiri, & Djahaniani, 2005).
Reductive Cyclization
In another study, ethyl 2-nitrophenyl oxalate and its derivatives were subjected to catalytic hydrogenations. This process yielded compounds through reductive cyclization, which are important in the synthesis of cyclic hydroxamic acids and lactams (Hartenstein & Sicker, 1993).
Synthesis of Nitrogen Compounds
The compound also finds application in the synthesis of nitrogen compounds. A research paper describes using ethyl 3,4-dimethoxyphenyl(phenyl)acetate to synthesize bridged 3-benzazepine derivatives, which are conformationally restricted dopamine analogues (Gentles, Middlemiss, Proctor, & Sneddon, 1991).
Medicinal Chemistry Applications
In medicinal chemistry, similar compounds are used to synthesize various bioactive molecules. For instance, ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate, a related compound, is used for the synthesis of hydroxamic acids and ureas from carboxylic acids (Thalluri, Manne, Dev, & Mandal, 2014).
properties
IUPAC Name |
ethyl 2-(4,5-dimethoxy-2-nitrophenyl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO6/c1-4-19-12(14)6-8-5-10(17-2)11(18-3)7-9(8)13(15)16/h5,7H,4,6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSOCPPIVHVUSGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=C(C=C1[N+](=O)[O-])OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40278802 | |
Record name | Ethyl (4,5-dimethoxy-2-nitrophenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40278802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(4,5-dimethoxy-2-nitrophenyl)acetate | |
CAS RN |
5415-53-2 | |
Record name | 5415-53-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10150 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl (4,5-dimethoxy-2-nitrophenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40278802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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